![molecular formula C21H25N3OS B2622033 1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034339-73-4](/img/structure/B2622033.png)
1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
The mechanism of action of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of various enzymes and proteins that are involved in cancer cell proliferation and viral replication. It has also been suggested that this compound induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit viral replication by targeting various viral proteins and enzymes. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is its potent antitumor and antiviral activity. This makes it a promising candidate for drug development and therapeutic applications. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for research on 1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea. One of the areas of focus could be on optimizing the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Another area of research could be on developing novel derivatives of this compound with improved solubility and bioactivity for drug development and therapeutic applications. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves the reaction of 2-(thiophen-2-yl)pyridine-4-carbaldehyde with 1-aminoadamantane in the presence of a palladium catalyst. The resulting intermediate is then treated with urea to obtain the final product. This method is efficient, cost-effective, and yields high purity products.
Scientific Research Applications
1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has demonstrated antiviral activity against the hepatitis C virus and the Zika virus.
properties
IUPAC Name |
1-(1-adamantyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c25-20(24-21-10-15-6-16(11-21)8-17(7-15)12-21)23-13-14-3-4-22-18(9-14)19-2-1-5-26-19/h1-5,9,15-17H,6-8,10-13H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXFTLNCGATTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC(=NC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.